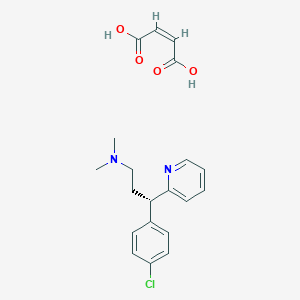

Dexchlorpheniramine maleate

Overview

Description

Dexchlorpheniramine maleate is an antihistamine used to relieve symptoms of allergy, hay fever, and the common cold . These symptoms may include rash, watery eyes, itchy eyes/nose/throat/skin, cough, runny nose, and sneezing . It works by blocking a certain natural substance (histamine) that your body makes during an allergic reaction . It also blocks another natural substance made by your body (acetylcholine), which helps lessen symptoms such as watery eyes and runny nose .

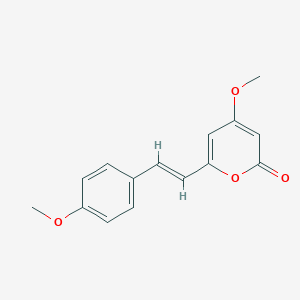

Molecular Structure Analysis

Dexchlorpheniramine maleate has a molecular formula of C20H23ClN2O4 . Its average mass is 390.861 Da and its monoisotopic mass is 390.134644 Da . It is the pharmacologically active dextrorotatory isomer of chlorpheniramine .

Physical And Chemical Properties Analysis

Dexchlorpheniramine maleate is a white, odorless crystalline powder that is freely soluble in water . Its molecular formula is C16H19ClN2·C4H4O4, and it has a molecular weight of 390.86 .

Scientific Research Applications

Histamine Antagonism and Allergy Treatment

Dexchlorpheniramine maleate is an alkylamine and first-generation histamine antagonist. It is used to treat allergies by competitively blocking H1 receptors, which prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and gastrointestinal smooth muscle spasms (Definitions, 2020).

Formulation Research for Drug Delivery Systems

A study focused on formulating a floating tablet formulation of dexchlorpheniramine maleate for extended drug release and improved bioavailability. This formulation, utilizing hydroxypropyl methyl cellulose and Carbopol, released the drug over 12 hours, potentially enhancing patient compliance (Alabazi & Elzein, 2012).

Analytical Method Development for Clinical Studies

A liquid chromatography-mass spectrometry method was developed for determining dexchlorpheniramine maleate in human plasma, facilitating accurate measurement in clinical studies. The method is sensitive, requiring only a single liquid-liquid extraction (Joghee Raju et al., 2007).

Cytotoxicity, Genotoxicity, and Mutagenicity Assessment

A study evaluated the cytotoxic, genotoxic, and mutagenic potential of dexchlorpheniramine reference standard and its pharmaceutical formula in human peripheral blood mononuclear cells. Results indicated no significant impact on cell viability or chromosomal alterations, suggesting safety at cellular level (Chaves et al., 2022).

Capillary Electrophoresis for Enantiomeric Purity Testing

Research developed a capillary electrophoresis method to test the enantiomeric purity of dexchlorpheniramine maleate. This method could detect impurities in the drug, ensuring higher quality and safety (Van Eeckhaut et al., 2002).

Topical Formulations for Percutaneous Absorption

Studies on chlorpheniramine maleate gels, using carbomer derivatives, investigated percutaneous absorption for symptomatic relief in hypersensitivity reactions and skin disorders. Such formulations could bypass oral administration's disadvantages, like first-pass effect (Tas et al., 2004).

Safety And Hazards

Dexchlorpheniramine maleate may cause drowsiness, dizziness, constipation, stomach upset, blurred vision, or dry mouth/nose/throat . It’s not recommended for use in children younger than 6 years unless specifically directed by a doctor . Overdose may cause hallucinations, convulsions, or death . It’s also not recommended for use in nursing mothers .

properties

IUPAC Name |

(Z)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAKFASWICGISY-DASCVMRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017216 | |

| Record name | (gamma-(4-Chlorophenyl)-pyridine-2-propyl)(dimethyl)ammonium hydrogen (Z)-maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. Dexchlorpheniramine is the predominant active isomer of chlorpheniramine and is approximately twice as active as the racemic compound. | |

| Record name | Dexchlorpheniramine maleate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Dexchlorpheniramine maleate | |

CAS RN |

2438-32-6 | |

| Record name | Dexchlorpheniramine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2438-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexchlorpheniramine maleate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexchlorpheniramine maleate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09555 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (gamma-(4-Chlorophenyl)-pyridine-2-propyl)(dimethyl)ammonium hydrogen (Z)-maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEXCHLORPHENIRAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B10YD955QW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

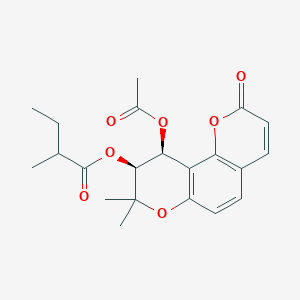

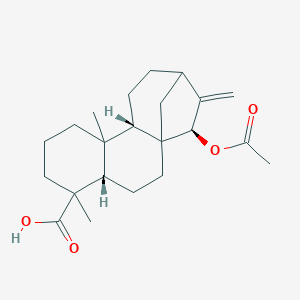

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.